Pinselin

Beschreibung

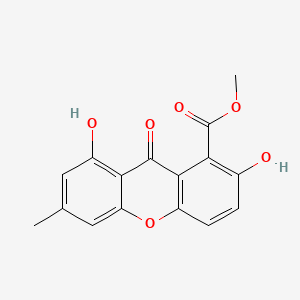

This compound has been reported in Talaromyces bacillisporus, Senna occidentalis, and other organisms with data available.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

476-53-9 |

|---|---|

Molekularformel |

C16H12O6 |

Molekulargewicht |

300.26 g/mol |

IUPAC-Name |

methyl 2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate |

InChI |

InChI=1S/C16H12O6/c1-7-5-9(18)12-11(6-7)22-10-4-3-8(17)13(16(20)21-2)14(10)15(12)19/h3-6,17-18H,1-2H3 |

InChI-Schlüssel |

TWQNCGDOHUNFFU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)OC)O |

Andere CAS-Nummern |

476-53-9 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Penicillin on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of penicillin on bacterial cell walls. It is intended for an audience with a strong background in microbiology, biochemistry, and pharmacology. The guide delves into the molecular interactions, enzymatic inhibition, and subsequent cellular effects that define penicillin's bactericidal properties. It also includes detailed experimental protocols and quantitative data to support the presented information.

Introduction: The Bacterial Cell Wall and the Advent of Penicillin

The bacterial cell wall is a vital extracellular structure that provides mechanical rigidity, maintains cell shape, and protects against osmotic lysis. A key component of the cell wall in most bacteria is peptidoglycan (PG), a heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[1] The final step in peptidoglycan synthesis, the cross-linking of these peptide chains, is crucial for the integrity of the cell wall.

Penicillin, the first discovered β-lactam antibiotic, revolutionized medicine by providing an effective treatment for numerous bacterial infections.[2] Its mechanism of action is exquisitely specific, targeting the final stages of bacterial cell wall biosynthesis, a process absent in human cells, which accounts for its selective toxicity.[1][3]

Molecular Mechanism of Action

The bactericidal effect of penicillin is a multi-step process that begins with the inhibition of essential bacterial enzymes and culminates in cell death.

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary targets of penicillin and other β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4][5] PBPs are transpeptidases, carboxypeptidases, and endopeptidases involved in the final steps of peptidoglycan synthesis.[6][7] The most critical of these for cell wall integrity are the DD-transpeptidases, which catalyze the formation of peptide cross-links between adjacent glycan chains.[3]

Penicillin's molecular structure, specifically its strained β-lactam ring, mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[4] This structural similarity allows penicillin to bind to the active site of the DD-transpeptidase.[3] The serine residue in the active site of the PBP attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent penicilloyl-enzyme complex.[8] This acylation is essentially irreversible, thereby inactivating the enzyme.[9]

The inactivation of multiple PBP types, which can be classified into high and low molecular weight categories, leads to different morphological changes in the bacteria.[6][10] For instance, inhibition of PBP2 in Escherichia coli results in the formation of spherical cells, while inhibition of PBP3 leads to filamentation.[11]

Disruption of Peptidoglycan Synthesis

The irreversible inhibition of PBPs prevents the cross-linking of the peptidoglycan layers.[2][12] As the bacterium continues to grow and synthesize new cell wall material without proper cross-linking, the structural integrity of the cell wall is compromised. This leads to the formation of a weakened cell wall that can no longer withstand the internal osmotic pressure of the cell.[1][3]

The Role of Autolysins

In many bacterial species, the bactericidal action of penicillin is potentiated by the activity of endogenous autolytic enzymes, or autolysins.[4] These enzymes are normally involved in the remodeling and turnover of the cell wall during growth and division. The inhibition of peptidoglycan synthesis by penicillin is thought to disrupt the delicate balance between cell wall synthesis and degradation, leading to uncontrolled autolytic activity.[13][14] This enzymatic degradation of the already weakened peptidoglycan network contributes significantly to cell lysis and death.[4][11] However, it is important to note that penicillin can also induce cell death through an autolysin-independent mechanism.[15]

Quantitative Data

The efficacy of penicillin and its derivatives can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) and the binding affinities for specific PBPs.

Minimum Inhibitory Concentrations (MICs)

The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[11][16]

| Antibiotic | Bacterial Species | MIC (µg/mL) | Reference(s) |

| Penicillin G | Staphylococcus aureus | 0.1 - >128 | [4] |

| Penicillin G | Streptococcus pneumoniae | ≤0.06 - ≥2 | [2][17] |

| Penicillin G | Escherichia coli | 17 - >128 | [2][4] |

| Ampicillin | Escherichia coli | 64 - 128 | [15] |

| Ampicillin | Halomonas hydrothermalis | 690 - 1020 | [10] |

Penicillin-Binding Protein Affinities

The affinity of penicillins for their PBP targets can be expressed as the 50% inhibitory concentration (IC50) or the dissociation constant (Ki).

| Penicillin Derivative | Bacterial Species | PBP | IC50 / Ki (µM) | Reference(s) |

| Penicillin G | Streptococcus pneumoniae (sensitive) | PBP2x | 22 | [7] |

| Penicillin G | Streptococcus pneumoniae (resistant) | PBP2x | 312 | [7] |

| Ampicillin | Escherichia coli | PBP2 | 26 ± 8 | [10] |

| Ampicillin | Escherichia coli | PBP3 | 27 ± 7 | [10] |

| Ampicillin | Escherichia coli | PBP4 | 3.1 ± 0.8 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of action of penicillin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of penicillin against a bacterial isolate.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Penicillin stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Plate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

-

Antibiotic Dilution: Perform a serial two-fold dilution of the penicillin stock solution in CAMHB across the wells of the 96-well plate to achieve the desired concentration range.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[5]

-

Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of penicillin that shows no visible growth.[8]

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competitive binding assay to determine the affinity of a test penicillin for bacterial PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).[6][19]

Materials:

-

Bacterial cell culture

-

Phosphate-buffered saline (PBS)

-

Test penicillin compound

-

Fluorescently labeled penicillin (e.g., Bocillin-FL)

-

Lysis buffer

-

Ultracentrifuge

-

SDS-PAGE apparatus

-

Fluorescence gel scanner

Procedure:

-

Cell Preparation: Grow bacterial cells to mid-log phase and harvest by centrifugation. Wash the cell pellet with PBS.

-

Competition Reaction: Resuspend the cells in PBS containing various concentrations of the unlabeled test penicillin. Incubate for a specific time (e.g., 30 minutes) at room temperature to allow the test compound to bind to the PBPs.

-

Fluorescent Labeling: Add a fixed concentration of fluorescently labeled penicillin (e.g., Bocillin-FL) to the cell suspensions and incubate for a shorter period (e.g., 10 minutes). The fluorescent penicillin will bind to the PBPs that are not already occupied by the test compound.

-

Membrane Preparation: Lyse the cells and isolate the cell membranes by ultracentrifugation.

-

SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Detection and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent signal for each PBP band is inversely proportional to the binding of the test penicillin.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band at different concentrations of the test penicillin. Calculate the IC50 value, which is the concentration of the test compound required to inhibit 50% of the fluorescent labeling.[2]

Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

Figure 1. Mechanism of penicillin action on bacterial cell wall synthesis.

Figure 2. Experimental workflow for MIC determination.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Quantitation of the Numbers of Individual Penicillin-Binding Proteins per Cell in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct quantitation of the number of individual penicillin-binding proteins per cell in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Penicillin binding proteins-based immunoassay for the selective and quantitative determination of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 16. Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of penicillin by Alexander Fleming.

An In-depth Technical Guide to the Discovery of Penicillin by Alexander Fleming

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of penicillin by Alexander Fleming in 1928 at St. Mary's Hospital, London, is a landmark event in the history of medicine, heralding the dawn of the antibiotic era.[1] Prior to this serendipitous observation, bacterial infections were a leading cause of mortality, with no effective systemic treatments available.[1] This guide provides a detailed technical account of Fleming's initial discovery and foundational experiments, as well as the pivotal subsequent work by the Oxford University team led by Howard Florey and Ernst Chain, which transformed penicillin from a laboratory curiosity into a life-saving therapeutic agent. The focus is on the experimental methodologies, quantitative data, and the logical progression of the research that laid the groundwork for modern antibiotic development.

Fleming's Initial Discovery and Investigations (1928-1929)

The discovery of penicillin stemmed from a chance observation in September 1928. Upon returning from a holiday, Fleming noticed that a Petri dish containing a culture of Staphylococcus had been contaminated by a mold, later identified as a strain of Penicillium notatum (now known as Penicillium rubens).[2][3] He observed a distinct zone of inhibition—a clear area where the staphylococcal colonies failed to grow—surrounding the mold colony.[1][4] This suggested that the mold was producing a diffusible substance with antibacterial properties. Fleming named this substance "penicillin."[2]

Experimental Protocols: Fleming's Foundational Work

Fleming conducted a series of systematic experiments to characterize the properties of his "mould juice."[1] His methodologies, rudimentary by modern standards, were foundational in establishing the potential of penicillin.

-

Inoculation : A culture of the Penicillium mold was grown on a suitable nutrient broth in a flask.[2]

-

Incubation : The culture was incubated at room temperature (approximately 20°C), which was found to be the optimal temperature for mold growth and production of the antibacterial substance.[2][5]

-

Maturation : The antibacterial power of the broth was tested at intervals. It was observed that the inhibitory power reached its maximum after approximately seven days of incubation.[2][5]

-

Filtration : After sufficient incubation, the mold felt was removed, and the broth was passed through a Seitz filter to yield a sterile, cell-free filtrate containing crude penicillin.[5] This filtrate was what Fleming referred to as "penicillin" for his subsequent experiments.

To determine the spectrum of activity of penicillin, Fleming devised a simple yet effective diffusion assay.[5][6]

-

Plate Preparation : A shallow trench or "ditch" was cut across the surface of an agar plate.

-

Filling the Ditch : The ditch was filled with a mixture of agar and the penicillin-containing broth filtrate.

-

Streaking Bacteria : Once the agar in the ditch solidified, various bacterial species were streaked as lines at right angles to the ditch.[5]

-

Incubation and Observation : The plate was incubated, and the growth of the bacterial streaks was observed. Inhibition of growth near the ditch indicated sensitivity to penicillin.[6]

To quantify the inhibitory power of the penicillin filtrate, Fleming employed a serial dilution method in liquid broth.[5]

-

Preparation of Dilutions : A series of dilutions of the penicillin broth filtrate were made in fresh nutrient broth.

-

Inoculation : Each tube, including a control tube with no penicillin, was inoculated with a standard volume of a Staphylococcus suspension.

-

Incubation : The tubes were incubated under conditions suitable for bacterial growth.

-

Assessment : The inhibitory effect was determined by observing the opacity (cloudiness) of the broth. A lack of turbidity compared to the control indicated inhibition of bacterial growth.[5]

Data Presentation: Fleming's Quantitative Findings

Fleming's 1929 publication in the British Journal of Experimental Pathology includes quantitative data on the stability and inhibitory properties of penicillin.

Table 1: Stability of Penicillin Broth Filtrate at Room Temperature [2]

| Days after Filtration | Titer of Penicillin (Highest dilution inhibiting Staphylococcus) |

| 0 | 1/800 |

| 4 | 1/400 |

| 7 | 1/200 |

| 11 | 1/80 |

| 14 | < 1/20 |

This table demonstrates the inherent instability of the crude penicillin filtrate at room temperature, a major challenge for early researchers.

Table 2: Spectrum of Activity of Penicillin against Various Microbes [5]

| Microbe | Sensitivity to Penicillin |

| Staphylococcus | Sensitive |

| Streptococcus pyogenes | Sensitive |

| Pneumococcus | Sensitive |

| Gonococcus | Sensitive |

| Meningococcus | Sensitive |

| Diphtheria bacillus (C. diphtheriae) | Sensitive |

| B. anthracis | Sensitive |

| B. coli (E. coli) | Insensitive |

| B. typhosus (S. Typhi) | Insensitive |

| B. influenzae (H. influenzae) | Insensitive |

| Enterococcus | Insensitive |

This table summarizes Fleming's findings on the differential activity of penicillin, noting its effectiveness primarily against Gram-positive bacteria.

Visualization of Fleming's Experimental Workflow

The logical flow of Fleming's initial investigation can be visualized as follows.

Caption: Logical workflow of Alexander Fleming's discovery and initial investigation of penicillin.

The Oxford Team's Breakthroughs (1939-1941)

Despite Fleming's publication, penicillin remained a laboratory curiosity for over a decade due to its instability and the difficulty of producing it in therapeutic quantities.[1] In 1939, a team at the Sir William Dunn School of Pathology, University of Oxford, led by Howard Florey and including Ernst Chain and Norman Heatley, began a systematic effort to purify penicillin and evaluate its chemotherapeutic potential.[7]

Experimental Protocols: Purification and In Vivo Testing

The Oxford team's major contributions were the development of a scalable purification method and the definitive demonstration of penicillin's efficacy in vivo.

Norman Heatley devised a counter-current extraction method to isolate and concentrate penicillin from the crude filtrate, exploiting its differential solubility in organic solvents at different pH levels.

-

Acidification : The penicillin-containing broth is cooled and acidified to a pH of ~2.0. At this pH, penicillin is more soluble in an organic solvent than in the aqueous phase.

-

Solvent Extraction 1 : The acidified broth is mixed with amyl acetate. The penicillin moves into the amyl acetate layer.

-

Phase Separation : The aqueous phase is discarded.

-

Back Extraction : The amyl acetate is mixed with a phosphate buffer solution, and the pH is raised. This makes the penicillin salt more soluble in the aqueous buffer, causing it to move from the solvent back into the water phase.

-

Concentration : This process of transferring the penicillin between solvents at different pH levels not only purified it from many contaminants but also allowed for its concentration into a much smaller volume, resulting in a stable, soluble brown powder after freeze-drying.[8]

This crucial experiment provided the first definitive proof of penicillin's life-saving potential in a living organism.[4][7][9]

-

Infection : Eight mice were injected with a lethal dose of virulent Streptococcus.[7][9]

-

Group Allocation : The mice were divided into a treatment group (4 mice) and a control group (4 mice).[7][9]

-

Treatment : The four mice in the treatment group were administered injections of the purified penicillin.[7][9] Specific dosing regimens were tested, with some mice receiving a single 10 mg dose and others receiving repeated 5 mg doses.[10]

-

Observation : The mice were observed over the next 24 hours.

-

Endpoint : The primary endpoint was survival.

Data Presentation: The Mouse Protection Test

The results of the May 1940 experiment were unambiguous and profound.

Table 3: Results of the First Mouse Protection Test with Penicillin [4][7][10]

| Group | Number of Mice | Treatment | Outcome (at ~17 hours) |

| Control | 4 | None (Infection only) | 4 Dead |

| Treatment | 4 | Penicillin | 4 Alive |

This stark result provided the pivotal evidence that penicillin was a powerful chemotherapeutic agent, spurring efforts for its mass production and clinical trials in humans.

Visualization of the Oxford Team's Workflow

The workflow of the Oxford team integrated chemical engineering with pharmacology to validate penicillin as a drug.

Caption: Workflow of the Oxford team's purification and in vivo validation of penicillin.

Conclusion

The journey of penicillin from a chance observation on a discarded Petri dish to a globally produced therapeutic agent was driven by rigorous scientific investigation. Alexander Fleming's foundational experiments meticulously characterized the novel antibacterial substance and its spectrum of activity. The subsequent work by the Oxford team, particularly the innovative purification techniques developed by Norman Heatley and the definitive in vivo evidence from the mouse protection test, overcame critical hurdles and proved the immense clinical potential of penicillin. These pioneering efforts not only saved countless lives but also established the fundamental principles of antibiotic discovery and development that continue to guide researchers today.

References

- 1. Alexander Fleming (1881–1955): Discoverer of penicillin | SMJ [smj.org.sg]

- 2. ndorms.ox.ac.uk [ndorms.ox.ac.uk]

- 3. On the Antibacterial Action of Cultures of a Penicillium, with Special Reference to their Use in the Isolation of B. influenzæ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of penicillin : the protection of mice against infection [animalresearch.info]

- 5. www2.rivier.edu [www2.rivier.edu]

- 6. scispace.com [scispace.com]

- 7. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Birth of the Biotechnology Era: Penicillin in Australia, 1943–80 1 – ScienceOpen [scienceopen.com]

- 9. The discovery of penicillin [animalresearch.info]

- 10. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Penicillins: A Technical Guide to Natural and Semi-Synthetic Variants

Penicillin, the progenitor of the β-lactam antibiotics, marked a revolutionary turning point in medicine. Its discovery and subsequent development have given rise to a vast and diverse family of compounds crucial in the fight against bacterial infections. This guide provides a detailed technical overview of natural and semi-synthetic penicillins, tailored for researchers, scientists, and drug development professionals. It delves into their classification, spectrum of activity, and the chemical modifications that have expanded their therapeutic utility.

Fundamental Classification: Natural vs. Semi-Synthetic Penicillins

The penicillin family is broadly divided into two main categories based on their origin.[1]

-

Natural Penicillins: These are the original compounds produced through the fermentation of the mold Penicillium chrysogenum (formerly P. notatum).[2][3] The primary clinically used natural penicillins are Penicillin G and Penicillin V.[4][5] They are considered narrow-spectrum antibiotics.[6][7]

-

Semi-synthetic Penicillins: To overcome the limitations of natural penicillins—namely their susceptibility to bacterial resistance enzymes (β-lactamases) and their narrow spectrum of activity—scientists developed semi-synthetic variants.[8][9] This is achieved by isolating the core penicillin structure, 6-aminopenicillanic acid (6-APA), from the fermentation process and then chemically adding various side chains.[4] This modular approach has led to the creation of penicillins with enhanced properties.[2]

Below is a diagram illustrating the fundamental classification of penicillins.

A Deeper Dive into Penicillin Classes

The semi-synthetic penicillins can be further categorized based on their structural modifications and resulting antibacterial spectra. This classification reflects the historical progression of research aimed at overcoming clinical challenges.

Natural Penicillins

Natural penicillins remain drugs of choice for a specific range of bacterial infections, particularly those caused by susceptible Gram-positive cocci.[2]

-

Penicillin G (Benzylpenicillin): This is the prototypical penicillin.[2] It is highly effective against many streptococcal species, Neisseria species, and the spirochete Treponema pallidum (the causative agent of syphilis).[2][6] However, it is not acid-stable and must be administered parenterally (IV or IM).[4]

-

Penicillin V (Phenoxymethylpenicillin): A key modification—the addition of a phenoxymethyl side chain—renders Penicillin V acid-stable, allowing for oral administration.[4][8] Its antibacterial spectrum is nearly identical to that of Penicillin G, though it is considered less potent against certain Gram-negative bacteria and anaerobes.[8]

Semi-synthetic Penicillins

The development of semi-synthetic penicillins has been a story of targeted chemical innovation to address specific microbial threats.

The emergence of Staphylococcus aureus strains capable of producing penicillinase (a type of β-lactamase) rendered natural penicillins ineffective against them.[10] This prompted the development of penicillins with bulky side chains that sterically hinder the binding of these enzymes to the β-lactam ring.[11][12]

Examples include:

These agents have a narrow spectrum of activity and are primarily used to treat infections caused by penicillinase-producing staphylococci.[12][14][15]

To broaden the activity of penicillins to include more Gram-negative organisms, further modifications to the 6-APA side chain were necessary.[8] This led to the creation of several important subclasses.

-

Aminopenicillins: The addition of an amino group to the side chain enhances penetration through the outer membrane of Gram-negative bacteria.[16][17] This class has a broader spectrum than natural penicillins, with activity against organisms like Haemophilus influenzae, Escherichia coli, and Listeria monocytogenes.[10][18]

-

Carboxypenicillins: Developed to achieve activity against the opportunistic pathogen Pseudomonas aeruginosa, these penicillins feature a carboxyl group in their side chain.[2][4] Their spectrum includes many Gram-negative bacteria like Enterobacter and Proteus species.[2][19]

-

Ureidopenicillins: This class represents a further enhancement of the anti-pseudomonal spectrum.[2] The addition of a ureido group to the side chain provides superior activity against P. aeruginosa and other Gram-negative bacilli compared to carboxypenicillins.[2][20]

The following diagram illustrates the detailed classification of natural and semi-synthetic penicillins.

Overcoming Resistance: The Role of β-Lactamase Inhibitors

Many clinically important bacteria have acquired genes that encode for β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic.[21] To counteract this primary mechanism of resistance, β-lactamase inhibitors were developed. These molecules are not potent antibiotics on their own but act as "suicide inhibitors," irreversibly binding to and inactivating the β-lactamase enzymes.[22] This protects the partner penicillin from destruction, restoring its efficacy.[21]

Common combinations include:

Summary of Penicillin Classes and Spectra

The evolution of penicillins has been driven by the need to expand their spectrum of activity. The following table summarizes the different classes and their general antibacterial coverage.

| Penicillin Class | Subclass | Examples | General Spectrum of Activity |

| Natural Penicillins | - | Penicillin G, Penicillin V | Narrow-spectrum: Primarily Gram-positive cocci (Streptococcus spp.), Gram-negative cocci (Neisseria spp.), and spirochetes.[2][23] |

| Semi-synthetic Penicillins | Penicillinase-Resistant | Methicillin, Nafcillin, Oxacillin, Dicloxacillin | Very narrow-spectrum: Primarily for penicillinase-producing Staphylococcus aureus.[12] Inactive against Gram-negative bacteria.[11] |

| Extended-Spectrum | Aminopenicillins: Ampicillin, Amoxicillin | Broad-spectrum: Retains activity against Gram-positive organisms and adds coverage for some Gram-negative rods (H. influenzae, E. coli, Proteus mirabilis, Salmonella, Shigella).[10][16][18] | |

| Carboxypenicillins: Carbenicillin, Ticarcillin | Extended-spectrum: Similar to aminopenicillins but with added activity against Pseudomonas aeruginosa and other Gram-negative bacteria.[2][19] | ||

| Ureidopenicillins: Piperacillin, Mezlocillin, Azlocillin | Broadest-spectrum: Enhanced activity against P. aeruginosa and a wider range of Gram-negative organisms.[2][20] | ||

| Combination Agents | - | Amoxicillin/clavulanate, Piperacillin/tazobactam | Spectrum of the parent penicillin is extended to include β-lactamase-producing strains of bacteria like S. aureus, H. influenzae, and E. coli.[13][24] |

Methodologies in Penicillin Research

Evaluating the efficacy and characteristics of different penicillins involves a suite of standardized laboratory techniques. A comprehensive understanding of these protocols is essential for drug development and resistance monitoring.

Key Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) Determination: This is the foundational assay for determining an antibiotic's potency.

-

Methodology (Broth Microdilution):

-

Prepare a two-fold serial dilution of the penicillin compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Include positive (no antibiotic) and negative (no bacteria) control wells.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

-

-

β-Lactamase Activity Assays: These experiments are crucial for assessing the susceptibility of a penicillin to enzymatic degradation or the efficacy of a β-lactamase inhibitor.

-

Methodology (Nitrocefin Assay):

-

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring.

-

A crude extract of β-lactamase from a resistant bacterial strain is prepared.

-

The penicillin compound (as a potential substrate or inhibitor) is pre-incubated with the enzyme extract.

-

Nitrocefin is added to the mixture.

-

The rate of color change is measured spectrophotometrically (at ~486 nm).

-

A stable penicillin will not be hydrolyzed and will not compete with nitrocefin, resulting in a rapid color change. A susceptible penicillin will be hydrolyzed, competing with nitrocefin and slowing the color change. An inhibitor will prevent the hydrolysis of nitrocefin altogether.

-

-

The workflow for determining the spectrum of a novel penicillin derivative is illustrated below.

References

- 1. Penicillin's classification | PDF [slideshare.net]

- 2. news-medical.net [news-medical.net]

- 3. karger.com [karger.com]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. pharmacy180.com [pharmacy180.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 12. Penicillinase-Sensitive vs. Penicillinase-Resistant Penicillins Mnemonic for USMLE [pixorize.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Penicillins, Penicillinase-Resistant: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 15. drugs.com [drugs.com]

- 16. picmonic.com [picmonic.com]

- 17. drugs.com [drugs.com]

- 18. Aminopenicillin Uses [picmonic.com]

- 19. Carboxypenicillin [medbox.iiab.me]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Penicillins and beta-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fpnotebook.com [fpnotebook.com]

- 24. Appropriate Prescribing of Oral Beta-Lactam Antibiotics | AAFP [aafp.org]

The Chemical Cornerstone of Antibacterial Warfare: An In-depth Technical Guide to the Beta-Lactam Ring in Penicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structure and properties of the beta-lactam ring, the reactive core of penicillin and related antibiotics. It delves into the quantitative structural data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism of action and relevant experimental workflows.

Chemical Structure of the Penicillin Core

The fundamental structure of penicillin consists of a thiazolidine ring fused to a four-membered azetidinone, commonly known as the beta-lactam ring. This bicyclic system, referred to as the penam nucleus, is the key to penicillin's antibacterial activity.[1][2] The fusion of the five-membered thiazolidine ring to the four-membered beta-lactam ring introduces significant ring strain, rendering the amide bond within the beta-lactam highly susceptible to nucleophilic attack.[3][4]

The general structure of penicillin includes a variable acyl side chain attached to the beta-lactam ring via an amide linkage. This side chain influences the antibiotic's spectrum of activity and its stability against enzymatic degradation by bacterial beta-lactamases.

Below is a diagram illustrating the core chemical structure of penicillin.

Caption: Core structure of the penicillin molecule highlighting the key functional groups.

Physicochemical Properties of the Beta-Lactam Ring

The unique chemical properties of the beta-lactam ring are central to its biological function. The inherent ring strain and pyramidal geometry of the nitrogen atom deviate significantly from a typical planar amide bond, leading to enhanced reactivity.

Quantitative Structural Data

The following table summarizes key quantitative data regarding the bond lengths and angles within the beta-lactam ring of penicillin, as determined by X-ray crystallography. This data highlights the strained nature of the ring.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C=O | ~1.21 | [5] |

| C-N (amide) | ~1.38 | [5] |

| C-C (carbonyl) | ~1.54 | [5] |

| C-C (adjacent to N) | ~1.56 | [5] |

| Bond Angles (°) | ||

| N-C=O | ~91 | [3] |

| C-N-C | ~94 | [3] |

| C-C-N | ~86 | [3] |

| C-C=O | ~89 | [3] |

| Dihedral Angle between Rings (°) | ~98.7 | [3] |

Spectroscopic Characteristics

Infrared (IR) Spectroscopy: The carbonyl group of the beta-lactam ring exhibits a characteristic stretching vibration at a relatively high frequency, typically in the range of 1770-1800 cm⁻¹. This is higher than the carbonyl absorption of a typical acyclic amide (around 1650 cm⁻¹) and is a direct consequence of the ring strain.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of penicillins.[8][9][10] The chemical shifts of the protons and carbons within the beta-lactam ring are characteristic and can be used to confirm the integrity of the ring system and to study its interaction with other molecules.[8][11]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[12][13][14] This process is mediated by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are primarily transpeptidases.[12][15]

The strained beta-lactam ring of penicillin mimics the D-Ala-D-Ala substrate of the PBP.[14] The active site serine of the PBP attacks the carbonyl carbon of the beta-lactam ring, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[13][16] This irreversible inhibition of PBPs prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately cell lysis due to osmotic pressure.[12][16][17]

The following diagram illustrates the peptidoglycan biosynthesis pathway and the point of inhibition by penicillin.

Caption: Simplified overview of the peptidoglycan biosynthesis pathway and its inhibition by penicillin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of penicillin with its target and the enzymatic degradation of the beta-lactam ring.

Penicillin-Binding Protein (PBP) Competitive Binding Assay for IC₅₀ Determination

This assay determines the concentration of a test compound (e.g., a new penicillin derivative) required to inhibit 50% of the binding of a fluorescently labeled penicillin to PBPs.

Materials:

-

Bacterial cell culture (e.g., E. coli, S. aureus)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescently labeled penicillin (e.g., Bocillin-FL)

-

Test penicillin compound

-

SDS-PAGE apparatus and reagents

-

Fluorescence imager

Procedure:

-

Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest cells by centrifugation and wash the pellet with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).[18]

-

Competition Reaction: In microcentrifuge tubes, add a fixed concentration of fluorescent penicillin and varying concentrations of the test penicillin to the cell suspension. Include a control with no test compound.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes) to allow for competitive binding to the PBPs.

-

Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and resuspend in lysis buffer. Lyse the cells using a suitable method (e.g., sonication, French press).

-

Membrane Fraction Isolation: Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

SDS-PAGE: Resuspend the membrane pellets in SDS-PAGE sample buffer, heat to denature the proteins, and separate the proteins by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of the PBP bands for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value from the resulting dose-response curve.[19]

The following diagram illustrates the workflow for the PBP competitive binding assay.

Caption: Step-by-step workflow for determining the IC₅₀ of a penicillin analog for PBPs.

Beta-Lactamase Activity Assay

This assay measures the rate of hydrolysis of the beta-lactam ring by beta-lactamase enzymes, a primary mechanism of bacterial resistance. A common method utilizes a chromogenic substrate like nitrocefin.

Materials:

-

Purified beta-lactamase enzyme or bacterial cell lysate containing the enzyme

-

Nitrocefin solution (chromogenic cephalosporin)

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer and the beta-lactamase sample.

-

Initiate Reaction: Add a solution of nitrocefin to each well to start the reaction.[20][21] The hydrolysis of the beta-lactam ring in nitrocefin results in a color change from yellow to red.[20]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10-30 minutes).[20][21]

-

Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot. The activity of the beta-lactamase is proportional to this rate. A standard curve using a known concentration of hydrolyzed nitrocefin can be used for quantification.[21]

Bacterial Resistance to Penicillin

The clinical efficacy of penicillin is threatened by the emergence of bacterial resistance. The most significant mechanism is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.[12][13] Other resistance mechanisms include alterations in the structure of PBPs that reduce their affinity for penicillin and changes in the bacterial outer membrane that limit drug penetration.[14]

The following diagram depicts the logical relationship of beta-lactamase-mediated resistance.

Caption: Logical flow of how beta-lactamase confers resistance to penicillin.

This technical guide provides a foundational understanding of the critical role of the beta-lactam ring in penicillin's antibacterial activity. The provided data, protocols, and visualizations serve as a valuable resource for researchers and scientists in the ongoing effort to develop novel and effective antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5: toward an understanding of antibiotic specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discrete steps in sensing of β-lactam antibiotics by the BlaR1 protein of the methicillin-resistant Staphylococcus aureus bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 10. NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Penicillin - Wikipedia [en.wikipedia.org]

- 15. PBP - penicillin-binding protein | American Society for Clinical Laboratory Science [clsjournal.ascls.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Comparative Analysis of the Antibacterial Spectra of Penicillin G and Penicillin V

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the antibacterial spectra of penicillin G (benzylpenicillin) and penicillin V (phenoxymethylpenicillin). Both are natural penicillins that have been mainstays in the treatment of bacterial infections for decades. Their efficacy is rooted in the inhibition of bacterial cell wall synthesis, a mechanism they share with other β-lactam antibiotics. While structurally similar, subtle differences in their chemical makeup influence their pharmacokinetic properties and, consequently, their antibacterial activity against various pathogens. This document will delve into their comparative in vitro activity, present quantitative data in a structured format, detail the experimental protocols for determining antibacterial susceptibility, and visualize the underlying mechanism of action.

Core Differences and General Spectrum

Penicillin G and penicillin V are most effective against Gram-positive bacteria and a limited range of Gram-negative organisms. The primary difference in their utility stems from their acid stability; penicillin V is more resistant to degradation by gastric acid, making it suitable for oral administration, whereas penicillin G is typically administered parenterally (intravenously or intramuscularly). This difference in administration route often dictates their clinical application.

In terms of their antibacterial spectrum, penicillin G is generally considered to have slightly greater in vitro activity, particularly against certain Gram-negative cocci and other sensitive organisms. Penicillin V, while orally bioavailable, is less potent against these same Gram-negative species. Both penicillins are susceptible to degradation by β-lactamase enzymes produced by some resistant bacteria.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for penicillin G and penicillin V against a range of clinically relevant bacteria. The data has been compiled from various scientific studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. A lower MIC value indicates greater potency.

| Bacterial Species | Penicillin G MIC (µg/mL) | Penicillin V MIC (µg/mL) | Notes |

| Gram-Positive Cocci | |||

| Streptococcus pneumoniae | ≤0.06 (Susceptible) | - | Penicillin resistance is increasing. |

| Streptococcus pyogenes (Group A Strep) | 0.006 - 0.023 | - | Still largely susceptible to penicillin. |

| Staphylococcus aureus (penicillin-susceptible) | ≤0.06 - 0.4 | - | Most clinical isolates are now resistant via penicillinase production. |

| Enterococcus faecalis | 2 - 8 (Susceptible) | - | Higher MICs compared to streptococci. |

| Gram-Negative Cocci | |||

| Neisseria meningitidis | 0.094 (Breakpoint for intermediate resistance) | 1.5 (Resistant) | Penicillin G is more active against N. meningitidis. |

| Spirochetes | |||

| Treponema pallidum | 0.0005 - 0.0025 | - | Penicillin G remains the drug of choice for syphilis. |

Experimental Protocols for MIC Determination

The determination of MIC values is crucial for assessing the susceptibility of a bacterial strain to an antimicrobial agent. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

-

Preparation of Antibiotic Solutions: A stock solution of penicillin G or V is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is then incubated at 35°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations.

-

Preparation of Antibiotic-Containing Agar Plates: A stock solution of the antibiotic is prepared and added to molten Mueller-Hinton Agar (MHA) to create a series of plates with decreasing concentrations of the antibiotic.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and then further diluted to a concentration of 1 x 10^7 CFU/mL.

-

Inoculation and Incubation: A small, standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously. The plates are incubated at 35°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.

Visualization of the Mechanism of Action

The bactericidal effect of penicillins is achieved through the inhibition of bacterial cell wall synthesis. The following diagrams illustrate the key steps in this process and the experimental workflow for determining MIC.

Caption: Mechanism of action of penicillin.

Caption: Experimental workflow for MIC determination.

Conclusion

Penicillin G and penicillin V remain important antibiotics, particularly for infections caused by susceptible Gram-positive organisms. While their spectra are largely overlapping, penicillin G demonstrates superior in vitro activity against certain fastidious Gram-negative cocci. The choice between these two agents is often dictated by the clinical scenario, with the oral bioavailability of penicillin V offering an advantage in outpatient settings for less severe infections. For systemic and more severe infections, the parenteral administration of penicillin G is preferred. A thorough understanding of their respective antibacterial spectra, guided by quantitative susceptibility testing, is paramount for their effective and judicious use in clinical practice and for informing future drug development efforts.

From Serendipity to Savior: A Technical Chronicle of Penicillin's Early Clinical Development

The journey of penicillin from a chance observation to a cornerstone of modern medicine is a testament to scientific ingenuity and perseverance. While Alexander Fleming's 1928 discovery of the antibacterial properties of Penicillium notatum laid the foundation, it was the pioneering work of a team at the Sir William Dunn School of Pathology at Oxford University, led by Howard Florey and including Ernst Chain and Norman Heatley, that transformed penicillin from a laboratory curiosity into a life-saving therapeutic.[1][2][3][4] This technical guide delves into the pivotal early clinical trials and developmental milestones of penicillin, offering insights for researchers, scientists, and drug development professionals.

Pre-clinical Evaluation: The Mouse Protection Test

Before any human trials could be contemplated, the efficacy and safety of penicillin had to be established in animal models. The Oxford team conducted a series of crucial experiments in mice to determine if the crude penicillin extract could protect them from lethal bacterial infections.[2][5][6]

Experimental Protocols: Mouse Protection Assays

The foundational pre-clinical experiments involved infecting mice with virulent strains of bacteria and subsequently treating a subset with penicillin.

-

Animal Model: Mice were the chosen model for these initial in vivo studies.

-

Infection: Mice were injected with a lethal dose of hemolytic streptococci or other pathogenic bacteria.[2][5][6]

-

Treatment Group: A designated number of infected mice received injections of the penicillin solution. Dosing strategies varied in early experiments, with some receiving a single dose and others multiple doses at regular intervals.[1][7]

-

Control Group: An equal number of infected mice were left untreated to serve as a control.[5][6]

-

Observation: The survival of the mice in both groups was monitored over a set period.

Data Presentation: Key Mouse Protection Experiments

| Experiment Date | Bacterial Strain | Number of Mice (Treated/Control) | Treatment Regimen | Outcome (Treated Group) | Outcome (Control Group) | Reference |

| May 25, 1940 | Streptococcus | 4 / 4 | Two mice received 10 mg once; two received 5 mg at regular intervals. | All survived initially (one died two days later). | All died by 3:30 am the next day. | [1] |

| May 1940 | Hemolytic streptococci | 4 / 4 | Measured and timed doses of penicillin. | All survived. | All died within 16.5 hours. | [2] |

| July 1, 1940 | Virulent Streptococcus | 25 / 25 | Penicillin administered. | 24 out of 25 were alive after ten days. | All died within sixteen hours. | [1] |

Mandatory Visualization: Pre-clinical Experimental Workflow

References

- 1. History of penicillin - Wikipedia [en.wikipedia.org]

- 2. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 3. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 4. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]

- 5. Penicillin | BioNinja [old-ib.bioninja.com.au]

- 6. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Contributions of Florey and Chain to the Dawn of the Antibiotic Era: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the seminal work of Howard Florey and Ernst Chain, and their team at the Sir William Dunn School of Pathology, University of Oxford, in transforming penicillin from a laboratory curiosity into a life-saving therapeutic agent. Their systematic and multidisciplinary approach laid the groundwork for the modern era of antibiotics. This document provides an in-depth look at their key experiments, the development of purification and production methodologies, and the early clinical evidence that heralded a revolution in medicine.

The Mouse Protection Test: First In Vivo Demonstration of Penicillin's Efficacy

A cornerstone of the Oxford team's research was the elegantly simple yet profoundly impactful mouse protection test, which provided the first definitive evidence of penicillin's chemotherapeutic potential in a living organism.[1][2][3][4] This experiment, conducted on May 25, 1940, was meticulously designed to evaluate both the efficacy and safety of their partially purified penicillin extract.[1][5][6]

Experimental Protocol: Mouse Protection Test

Objective: To determine if a purified extract of Penicillium notatum could protect mice infected with a lethal dose of virulent bacteria.

Materials & Methods:

-

Animal Model: Eight healthy albino mice.

-

Pathogen: A virulent strain of Streptococcus pyogenes. A lethal dose was administered via intraperitoneal injection.

-

Therapeutic Agent: A partially purified, freeze-dried powder of penicillin sodium salt. The potency of the penicillin solution was determined using the Oxford unit, a measure of its antibacterial activity.[7][8]

-

Experimental Groups:

-

Control Group (4 mice): Injected with the lethal dose of Streptococcus pyogenes only.

-

Treatment Group (4 mice): Injected with the lethal dose of Streptococcus pyogenes and subsequently treated with the penicillin extract.

-

Procedure:

-

Infection: All eight mice were administered a lethal intraperitoneal injection of Streptococcus pyogenes.

-

Treatment Administration: The four mice in the treatment group received subcutaneous injections of the penicillin solution. The administration was varied within this group to assess different dosing strategies.[9]

-

Observation: The mice were observed over a period of several hours, with their clinical condition and survival being the primary endpoints.

Quantitative Results of the Mouse Protection Test

The results of this pivotal experiment were unequivocal and demonstrated a stark contrast between the treated and untreated groups.

| Group | Number of Mice | Treatment | Outcome |

| Control | 4 | Lethal dose of Streptococcus pyogenes | All 4 mice died within 16.5 hours.[9] |

| Treatment | 4 | Lethal dose of S. pyogenes + Penicillin | All 4 mice survived the initial 16.5 hours. |

Further details on the treatment subgroup revealed that even varied dosing regimens provided protection.

Experimental Workflow: Mouse Protection Test

The logical flow of this crucial experiment can be visualized as follows:

The Biochemical Challenge: Purification of Penicillin

A significant hurdle in the development of penicillin was its inherent instability and the minute quantities produced by the Penicillium mold. Ernst Chain, a brilliant biochemist, was instrumental in devising a method to extract and purify penicillin from the crude culture filtrate. This process was further refined and ingeniously scaled up by Norman Heatley.[5]

The Back-Extraction Purification Protocol

Chain's key insight was to utilize the acidic nature of penicillin to enable its transfer between aqueous and organic solvents, thereby separating it from impurities. Heatley's contribution of "back-extraction" was a critical improvement.[10]

Methodology:

-

Acidification: The crude culture filtrate containing penicillin was acidified to a low pH. This converted the penicillin salt into its free acid form, which is soluble in organic solvents.

-

Organic Solvent Extraction: An organic solvent, such as ether or amyl acetate, was added to the acidified filtrate. The penicillin acid would preferentially dissolve in the organic solvent, leaving many water-soluble impurities behind in the aqueous phase.

-

Separation: The organic solvent layer, now containing the penicillin, was separated from the aqueous layer.

-

Back-Extraction: An alkaline solution was added to the organic solvent. This converted the penicillin acid back into its salt form, which is water-soluble. The penicillin then transferred back into the new aqueous layer, leaving behind organic-soluble impurities in the solvent.

-

Concentration: The final aqueous solution, now containing a more purified and concentrated form of penicillin, could be further processed, for instance, by freeze-drying to produce a stable powder.[6]

Penicillin Purification Workflow

The multi-step process for purifying penicillin can be visualized as follows:

Early Human Trials and the Production Imperative

The promising results from animal studies prompted Florey to initiate the first clinical trials in humans in 1941. These trials, while fraught with challenges related to penicillin supply, provided compelling evidence of its therapeutic power.

The Case of Albert Alexander: A Proof of Concept

The first patient to be treated with penicillin was a 43-year-old police constable, Albert Alexander, who was suffering from a severe, life-threatening staphylococcal and streptococcal infection.[7]

Treatment Protocol:

-

Patient: Albert Alexander, suffering from disseminated abscesses.

-

Date of First Treatment: February 12, 1941.

-

Initial Dosage: An intravenous infusion of 200 units of penicillin.[3] This was followed by subsequent doses as the limited supply allowed.

Clinical Outcome:

The initial response to penicillin was remarkable. Within 24 hours, the patient's fever subsided, and his infection began to heal.[1][3] This demonstrated penicillin's potent antibacterial effect in a human subject. However, the supply of the drug was quickly exhausted. Despite efforts to recycle penicillin from the patient's urine, the infection relapsed, and the patient ultimately succumbed.[3][5] This tragic outcome underscored the urgent need to scale up penicillin production.

Scaling Up Production: From Laboratory Bench to Industrial Scale

The initial production of penicillin at the Dunn School was a makeshift yet ingenious operation, largely orchestrated by Norman Heatley.[5] It involved the use of numerous flat-bottomed vessels, including specially designed ceramic pots, to maximize the surface area for the growth of the aerobic Penicillium mold.[11][12] Recognizing that their laboratory-scale production was insufficient, Florey and Heatley traveled to the United States in 1941 to seek assistance from American pharmaceutical companies and government research laboratories.[13] This collaboration was pivotal in developing deep-tank fermentation methods, which dramatically increased the yield of penicillin and made large-scale production a reality.[1][13]

Biochemical Insights: Unraveling Penicillin's Mode of Action

While the primary focus of the Oxford team was on the practical application of penicillin, their work also provided early insights into its biochemical properties. Ernst Chain, along with Edward Abraham, began to investigate the chemical nature of penicillin. Their research led to the crucial discovery of penicillinase in 1940, an enzyme produced by some bacteria that could inactivate penicillin.[8][9][14] This was the first observation of antibiotic resistance and foreshadowed a challenge that remains central to infectious disease management today. Their work on the structure of penicillin, though not fully elucidated until later by Dorothy Hodgkin, laid the foundation for understanding its mechanism of action, which involves the inhibition of bacterial cell wall synthesis.[15]

Conclusion

The work of Howard Florey and Ernst Chain, supported by a dedicated team of scientists, represents a landmark in the history of medicine. Their systematic approach, from the foundational in vivo experiments to the development of purification and production techniques, transformed penicillin from a scientific observation into a "miracle drug." This technical guide highlights the core scientific and methodological contributions that were essential to this achievement, a legacy that continues to save countless lives and underpins much of modern pharmaceutical development. Their research not only delivered the first effective antibiotic but also established a paradigm for the discovery and development of future chemotherapeutic agents.

References

- 1. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. The discovery of penicillin : the protection of mice against infection [animalresearch.info]

- 4. Penicillin :: Understanding Animal Research [uaroceania.org]

- 5. ox.ac.uk [ox.ac.uk]

- 6. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 7. History of penicillin - Wikipedia [en.wikipedia.org]

- 8. Penicillin - Wikipedia [en.wikipedia.org]

- 9. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norman Heatley - Wikipedia [en.wikipedia.org]

- 11. Vessel for growing Mould, used in Oxford, England, 1942 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 12. Production – Back From The Dead [mhs.ox.ac.uk]

- 13. Penicillin: Opening the Era of Antibiotics : USDA ARS [ars.usda.gov]

- 14. nabt.org [nabt.org]

- 15. Penicillin: A Biochemical Perspective | ChemTalk [chemistrytalk.org]

A Technical Guide to the Genetic Basis of Penicillin Production in Fungi

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the molecular genetics underpinning penicillin biosynthesis in filamentous fungi, primarily focusing on the industrial workhorse, Penicillium chrysogenum.

The Penicillin Biosynthetic Gene Cluster

The production of penicillin is orchestrated by a trio of genes organized in a conserved cluster.[1][2] This clustering is a common feature for secondary metabolite biosynthesis genes in fungi and is crucial for their coordinated regulation.[1]

The three core genes are:

-

pcbAB (or acvA): Encodes the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a large non-ribosomal peptide synthetase. This enzyme catalyzes the first step, condensing the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) into the tripeptide LLD-ACV.[1][3][4]

-

pcbC (or ipnA): Encodes the isopenicillin N synthase (IPNS). This enzyme facilitates the oxidative cyclization of the linear LLD-ACV tripeptide to form the bicyclic structure of isopenicillin N (IPN), which is the first bioactive intermediate in the pathway.[1][2]

-

penDE (or aatA): Encodes the isopenicillin N acyltransferase (IAT). In the final step, this enzyme exchanges the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain, such as phenylacetic acid, to form penicillin G.[5]

Interestingly, the pcbAB and pcbC genes are divergently transcribed, sharing a bidirectional promoter region, which is a key site for regulatory control.[1][6] High-yielding industrial strains of P. chrysogenum often exhibit amplification of this entire gene cluster in tandem repeats.[1][3][7]

The Penicillin Biosynthetic Pathway

The synthesis of penicillin from its constituent amino acids is a three-step enzymatic process.

dot

Caption: The enzymatic pathway of penicillin biosynthesis.

Regulation of Penicillin Gene Expression

The expression of the penicillin biosynthetic genes is tightly controlled by a complex regulatory network that responds to various environmental cues.

-

Carbon Source Repression: The presence of readily metabolizable sugars like glucose strongly represses the transcription of all three penicillin biosynthesis genes, particularly in the early stages of fermentation.[1][8] This repression is mediated by the CreA protein, a wide-domain transcriptional repressor.

-

Nitrogen Metabolite Repression: High concentrations of ammonium also exert a repressive effect on penicillin gene expression.[1] The global nitrogen regulator AreA (or its orthologs) plays a crucial role in mediating this response by binding to GATA sequences in the promoter regions of the penicillin genes.[8]

-

pH Regulation: The ambient pH significantly influences penicillin production, especially in Aspergillus nidulans.[2] The PacC transcription factor, a key regulator of pH-responsive genes, binds to the intergenic region between pcbAB and pcbC and modulates their expression.[2]

-

Other Regulators: A variety of other transcription factors and regulatory proteins, including the CCAAT-binding complex AnCF, VeA, and LaeA, are also involved in fine-tuning the expression of the penicillin gene cluster.[4][5]

dot

Caption: Key regulatory factors influencing penicillin gene expression.

Quantitative Data on Penicillin Production

The following tables summarize representative quantitative data related to penicillin production.

Table 1: Relative Expression of Penicillin Biosynthesis Genes in P. chrysogenum

| Condition | Relative Expression of pcbAB | Relative Expression of pcbC | Relative Expression of penDE |

| Lactose (Inducing) | 100% | 100% | 100% |

| Glucose (Repressing) | 25% | 30% | 40% |

| High Ammonium | 45% | 50% | 65% |

| Alkaline pH (pH 7.5) | 120% | 115% | 105% |

Table 2: Penicillin G Titers in Different P. chrysogenum Strains

| Strain | Genotype | Penicillin G Titer (g/L) |

| Wild Type (NRRL 1951) | Single gene cluster copy | ~0.1 |

| Industrial Strain (UAF R2) | Multiple gene cluster copies | 1.92[9] |

| High-Yielding Mutant | Amplified gene cluster, improved precursor supply | >50 |

| creA knockdown mutant | Reduced carbon catabolite repression | Increased production by ~30% |

Key Experimental Protocols

Protocol 1: Targeted Gene Disruption via Homologous Recombination

This protocol outlines the steps for creating a knockout mutant of a target gene (e.g., penDE) in P. chrysogenum.

-

Construct the Disruption Cassette:

-

Amplify ~1 kb fragments of the 5' and 3' flanking regions of the target gene from genomic DNA using PCR.

-

Clone these flanking regions on either side of a selectable marker gene (e.g., amdS, acetamidase) in a suitable plasmid vector.

-

-

Protoplast Transformation:

-

Grow P. chrysogenum mycelium in liquid culture.

-

Treat the mycelium with a lytic enzyme mixture (e.g., Glucanex) to digest the cell walls and release protoplasts.

-

Isolate and purify the protoplasts by filtration and centrifugation.

-

Linearize the disruption cassette plasmid and transform it into the protoplasts using a PEG-CaCl2 mediated method.

-

-

Selection of Transformants:

-

Plate the transformed protoplasts on a regeneration medium containing a selective agent (e.g., acetamide as the sole nitrogen source for the amdS marker).

-

Incubate until resistant colonies appear.

-

-

Verification of Gene Disruption:

-

Isolate genomic DNA from the putative transformants.

-

Confirm the correct integration of the disruption cassette and the deletion of the target gene using PCR and Southern blot analysis.

-

dot

Caption: Workflow for targeted gene disruption in P. chrysogenum.

Protocol 2: Quantification of Penicillin by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for measuring the concentration of penicillin in a fermentation broth.

-

Sample Preparation:

-

Collect a sample of the fermentation broth.

-

Centrifuge the sample to pellet the fungal mycelium and other solids.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particles.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Inject the prepared sample onto the HPLC system.

-

Run a standard curve using known concentrations of a penicillin G standard.

-

Identify the penicillin G peak in the sample chromatogram based on its retention time compared to the standard.

-

Calculate the concentration of penicillin G in the sample by comparing its peak area to the standard curve.[10]

-

References

- 1. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Penicillin Susceptibility Testing via Disk Diffusion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to penicillin using the disk diffusion method, also known as the Kirby-Bauer test.[1][2] This method is a widely used, simple, and practical approach for assessing antimicrobial susceptibility in clinical and research laboratories.[3][4] The protocol is based on the standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5]

Principle of the Method

The disk diffusion test is based on the principle of antimicrobial diffusion in an agar medium.[6] A paper disk impregnated with a specific concentration of an antibiotic, in this case, penicillin, is placed on the surface of an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[7] During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient where the concentration is highest near the disk and decreases with distance.[6][7] If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[2][8] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for the bacterium.[8] By measuring the zone diameter and comparing it to standardized interpretive criteria, the organism can be categorized as Susceptible (S), Intermediate (I), or Resistant (R) to penicillin.[1][8]

Data Presentation

The interpretation of disk diffusion results relies on comparing the measured zone of inhibition with established breakpoints. These breakpoints are determined by organizations like CLSI and EUCAST and are regularly updated.[3][5]

Table 1: CLSI Zone Diameter Breakpoints for Penicillin (10 units) against Staphylococcus aureus

| Zone Diameter (mm) | Interpretation |

| ≥29 | Susceptible (S) |

| ≤28 | Resistant (R) |

Source: Based on CLSI guidelines. It is crucial to consult the most current version of the CLSI M100 document for the latest breakpoints.[9][10]

Table 2: EUCAST Zone Diameter Breakpoints for Benzylpenicillin (1 unit) against Staphylococcus aureus

| Zone Diameter (mm) | Interpretation |

| ≥22 | Susceptible (S) |

| <22 | Resistant (R) |

Source: Based on EUCAST breakpoint tables. Researchers should always refer to the latest version of the EUCAST breakpoint tables for interpretation of MICs and zone diameters.[5][6]

Table 3: Quality Control Ranges for Penicillin Disk Diffusion Testing

| Quality Control Strain | Penicillin Disk Content | Acceptable Zone Diameter Range (mm) - CLSI | Acceptable Zone Diameter Range (mm) - EUCAST |

| Staphylococcus aureus ATCC® 25923™ | 10 units | To be confirmed with the latest CLSI M100 document | Not specified for 10 units |

| Staphylococcus aureus ATCC® 29213™ | 1 unit | Not specified for 1 unit | 12-18 |

Source: Based on CLSI and EUCAST quality control guidelines. The use of appropriate quality control strains is essential to ensure the accuracy and reproducibility of the test.[4][11][12] Laboratories should verify these ranges with the current CLSI and EUCAST documentation.[4][10][13]

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining accurate and reproducible results.[14] The following is a detailed methodology for performing the penicillin disk diffusion susceptibility test.

Materials

-

Penicillin antimicrobial disks (10 units for CLSI, 1 unit for EUCAST)

-

Mueller-Hinton agar (MHA) plates (4 mm depth)[7]

-

Sterile cotton swabs[2]

-

Sterile saline or Tryptic Soy Broth[2]

-

0.5 McFarland turbidity standard[1]

-

Bacterial colonies of the test organism (18-24 hours old)[2]

-

Quality control strain (e.g., Staphylococcus aureus ATCC® 25923™)[12]

-

Ruler or calipers for measuring zone diameters[1]

-

Sterile forceps or antibiotic disk dispenser[2]

Procedure

-

Inoculum Preparation:

-

Using a sterile loop or swab, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.[2]

-

Suspend the colonies in sterile saline or broth.[2]

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This can be done visually against a white background with contrasting black lines or using a photometric device.[2]

-

-

Inoculation of the Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[4][10]

-

Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[2]

-

Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to create a uniform bacterial lawn. This is typically done by swabbing in three different directions, rotating the plate approximately 60 degrees between each streaking.[2]

-

Finally, swab the rim of the agar.[2]

-

-

Application of Penicillin Disks:

-